molecular formula C17H25NO4 B1674151 Ibopamine CAS No. 66195-31-1

Ibopamine

Cat. No.: B1674151
CAS No.: 66195-31-1
M. Wt: 307.4 g/mol
InChI Key: WDKXLLJDNUBYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibopamine (CAS 66195-31-1) is a synthetic catecholamine and prodrug of epinine (N-methyldopamine) with significant research value in ophthalmology and cardiovascular studies. In ophthalmic research, this compound is utilized to study mydriasis (pupil dilation) without cycloplegia and investigate aqueous humor dynamics . Its rapid hydrolysis to epinine by esterases in ocular tissues allows scientists to explore dopaminergic and adrenergic receptor stimulation in the eye . This makes this compound particularly valuable for modeling anterior segment physiology and studying intraocular pressure modulation . In cardiovascular research, this compound serves as a tool to investigate hemodynamic responses in heart failure models . Its active metabolite epinine acts as a direct-acting sympathomimetic amine, stimulating dopamine D1 and D2 receptors as well as adrenergic receptors . D1 receptor activation induces renal and systemic vasodilation, increasing renal blood flow and promoting diuresis , while D2 receptor stimulation inhibits norepinephrine release, reducing peripheral vascular resistance . The compound also exhibits mild positive inotropic effects without significantly increasing heart rate or myocardial oxygen consumption , providing a valuable research model for studying cardiac contractility and output under various experimental conditions. Research-grade this compound is provided with comprehensive analytical documentation to ensure experimental reproducibility. This product is designated "For Research Use Only" and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKXLLJDNUBYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023138
Record name Ibopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66195-31-1
Record name Ibopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66195-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibopamine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibopamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ibopamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZCA2I2L11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Ophthalmic Applications

Mydriatic Effects
Ibopamine has demonstrated significant mydriatic effects when applied topically to the eye. A study involving healthy subjects showed that 2% this compound induced a greater increase in pupil diameter compared to traditional mydriatic agents like phenylephrine and tropicamide, with measurements showing an increase from 5 mm to 9.1 mm after 40 minutes of administration . This effect is particularly useful in ophthalmology for procedures requiring pupil dilation.

Aqueous Humor Production
Research indicates that this compound increases aqueous humor production in normotensive human eyes without causing cycloplegia (paralysis of the ciliary muscle) . In a controlled study, this compound's effect on aqueous humor flow was measured while accounting for its mydriatic properties, highlighting its dual action as both a mydriatic agent and an enhancer of aqueous humor dynamics.

Study Participants This compound Concentration Effect on Pupil Diameter Comments
30 (15 healthy, 15 glaucoma)2%Increased significantlyGreater than phenylephrine and tropicamide
24 healthy adults2%From 5 mm to 9.1 mmNo cycloplegia observed

Cardiovascular Applications

Heart Failure Management
this compound has been investigated for its role in managing congestive heart failure. It acts as a dopamine agonist, providing peripheral and renal vasodilation, which can improve symptoms of heart failure by enhancing cardiac output without significant adverse effects on renal function . A randomized controlled trial indicated that while this compound improved symptoms, it was associated with an increased risk of mortality among patients with advanced heart failure already receiving optimal therapy .

Study Participants Treatment Duration Findings
1906 patientsAverage follow-up: ~347 daysIncreased mortality in this compound group compared to placebo (25% vs. 20%)
30 patients10 daysImproved diuresis and creatinine clearance with good tolerability

Renal Applications

Management of Ascitic Liver Cirrhosis
In patients with ascitic liver cirrhosis, this compound has shown effectiveness in increasing diuresis and urinary sodium excretion compared to placebo and frusemide (a diuretic). A study revealed that while both this compound and frusemide reduced body weight due to fluid loss, only this compound significantly improved creatinine clearance, suggesting potential renal protective effects in cirrhotic patients .

Case Studies

  • This compound Challenge Test in Glaucoma Patients
    In a study assessing intraocular pressure responses, the this compound challenge test was used to evaluate glaucoma management strategies. The test correlated well with peak diurnal intraocular pressure measurements, providing valuable insights into patient treatment plans .
  • Long-term Effects on Heart Failure Patients
    A nested case-control study examined mortality rates among patients using this compound. It highlighted the need for careful monitoring due to its association with increased mortality risk in those with advanced heart failure .

Comparison with Similar Compounds

Pharmacokinetics :

  • Rapid absorption with peak plasma epinine levels at 30–60 minutes.
  • Half-life: ~2–3 hours.
  • Metabolism is unaffected by renal impairment, unlike dopamine .
Pharmacodynamic and Clinical Efficacy in Heart Failure
Compound Mechanism Efficacy in CHF Key Trials
Ibopamine D1/α/β-agonist Improves cardiac index (+33%), reduces pulmonary resistance (−17%) . Safe in mild CHF but linked to increased mortality in severe CHF (PRIME II trial) . PRIME II , SK&F Trial
Dopamine D1/D2/β1/α-agonist Intravenous use in acute CHF; improves renal perfusion. Requires dose adjustment in renal failure . Preclinical/clinical hemodynamic studies
Digoxin Na+/K+ ATPase inhibitor No significant exercise tolerance benefit vs. placebo; risk of arrhythmias . Comparative study (this compound vs. Digoxin)
Captopril ACE inhibitor Superior long-term survival in CHF; no direct inotropic effect . Dohmen et al. (1997)
Hydrochlorothiazide/Amiloride Diuretic Similar short-term efficacy to this compound in mild CHF; higher risk of electrolyte imbalance . SK&F this compound Working Group (1991)

Key Findings :

  • This compound’s hemodynamic benefits (e.g., increased cardiac index) are comparable to low-dose dopamine but with oral bioavailability .
  • In the PRIME II trial, this compound increased mortality by 26% in advanced CHF, mirroring risks of other oral inotropes (e.g., milrinone) .

Key Findings :

  • This compound uniquely increases IOP in glaucoma-prone individuals, aiding early diagnosis .

Key Findings :

  • This compound’s side effect profile (e.g., headache, rash) is milder than arrhythmogenic inotropes (e.g., dobutamine) but less favorable than ACE inhibitors .

Biological Activity

Ibopamine is a synthetic catecholamine derivative, primarily known for its dopaminergic and adrenergic activity. It is primarily utilized in ophthalmology and cardiology, exhibiting various biological effects that are crucial for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and relevant research findings.

Pharmacological Profile

This compound acts as a prodrug of epinine (deoxyepinephrine), which exerts effects on both dopaminergic and adrenergic receptors. Its pharmacological properties include:

  • Dopaminergic Activity : Enhances renal blood flow and promotes diuresis.
  • Adrenergic Activity : Induces mydriasis (pupil dilation) without causing cycloplegia (paralysis of the ciliary muscle).
  • Inotropic Effects : Exhibits positive inotropic properties, beneficial in heart failure management.

Effects on Intraocular Pressure and Aqueous Humor Dynamics

Several studies have investigated this compound's effects on intraocular pressure (IOP) and aqueous humor production:

  • Mydriatic Effects : A study demonstrated that topical this compound significantly dilated pupils from an average diameter of 3.7 mm to 7.7 mm, while also increasing the rate of aqueous humor clearance by 13% when mydriasis was blocked .
  • Intraocular Pressure : In patients with open-angle glaucoma, this compound caused a significant increase in IOP (from 22.2 to 24.8 mm Hg) without significantly affecting normal eyes . This effect is particularly important for diagnosing hydrodynamic disorders in glaucoma patients.

Case-Control Studies

A nested case-control study assessed mortality risk among this compound users, revealing that higher doses seemed to confer a protective effect against mortality in heart failure patients . The study highlighted that NYHA classification and serum creatinine levels were independent risk factors for death among these patients.

Comparative Studies

A comparative study involving this compound (2%) and phenylephrine (10%) eye drops indicated that this compound induced a greater mydriatic effect than phenylephrine or tropicamide, with significant changes in anterior segment geometry observed post-administration .

Biological Activity Summary Table

Property This compound Comparison
Mydriatic EffectSignificant pupil dilationGreater than phenylephrine
Aqueous Humor ClearanceIncreased by 13%Compared to placebo
Intraocular PressureIncreased in glaucomatous eyesNo significant change in normals
Positive Inotropic ActionYesSimilar to other catecholamines

Q & A

Q. What pharmacological mechanisms underlie ibopamine's effects on intraocular pressure (IOP) in glaucoma research?

this compound is a prodrug hydrolyzed by ocular esterases to epinine, which activates D1 dopaminergic receptors (increasing aqueous humor production) and α-adrenergic receptors (inducing mydriasis). This dual mechanism elevates IOP, particularly in glaucoma patients with impaired outflow systems, making it useful for provocative testing and hypotony treatment .

Q. What standardized protocols are recommended for the this compound provocative test in glaucoma diagnosis?

The test involves instilling 2% this compound eye drops , with IOP measurements at 30 and 45 minutes . A cutoff of >3 mmHg IOP rise at 45 minutes optimizes sensitivity (84.6%) and specificity (73.3%), validated through ROC curve analysis. Glaucoma patients are tested at intervals ≥3 weeks apart to avoid residual effects .

Q. How does this compound's safety profile influence its use in chronic ophthalmic applications?

Systemic absorption is minimal, but chronic use of 2% this compound may pose risks (e.g., hypertension). Lower concentrations (1%) are equally effective for hypotony treatment, reducing systemic exposure. Local tolerance is excellent, with transient burning as the primary adverse effect .

Q. What key parameters are monitored in this compound-based heart failure studies?

Studies focus on exercise tolerance , symptom scores , and survival rates . This compound (100–200 mg orally) shows comparable efficacy to captopril in improving exercise duration and reducing edema, though survival benefits remain under investigation .

Advanced Research Questions

Q. How do cutoff thresholds (3 mmHg vs. 4 mmHg) and measurement timings (30 vs. 45 minutes) impact this compound test validity?

A 45-minute measurement with a 3 mmHg cutoff maximizes sensitivity (84.6%) while retaining specificity (73.3%). At 30 minutes, a 4 mmHg cutoff achieves similar specificity but lower sensitivity (87% vs. 69.2% for 1% this compound). Temporal differences reflect aqueous humor dynamics, with advanced glaucoma patients showing faster IOP spikes .

Q. What methodological strategies resolve sensitivity contradictions in this compound tests across glaucoma stages?

Stratification by disease severity (early vs. advanced) and exclusion of prostaglandin analogues (which reduce test sensitivity) are critical. Advanced glaucoma patients exhibit exaggerated IOP responses due to outflow impairment, requiring subgroup-specific ROC analyses .

Q. How does renal function influence this compound pharmacokinetics in heart failure patients?

Pharmacokinetic studies show no significant differences in epinine plasma concentrations between patients with normal (GFR 91 mL/min) and impaired renal function (GFR 36 mL/min). Dose adjustments are unnecessary, as liver metabolism (via antipyrine clearance) remains unaffected .

Q. What experimental designs mitigate bias in comparative studies of 1% vs. 2% this compound?

Crossover designs with ≥3-week washout periods and matched glaucoma severity cohorts reduce bias. IOP measurements are taken by masked examiners using calibrated tonometers. Sensitivity-specificity ratios are calculated using ROC curves for each concentration and timepoint .

Q. How does the this compound test correlate with diurnal IOP fluctuations in treated glaucoma patients?

A strong correlation exists between post-ibopamine IOP (45 minutes) and peak diurnal IOP (r=0.429, p=0.01). However, no correlation is observed with IOP range (r=0.109, p=0.5), likely due to antiglaucoma medications stabilizing daily fluctuations .

Q. What statistical methods validate this compound test outcomes in heterogeneous populations?

Studies use paired t-tests for within-group IOP comparisons and Pearson’s correlation for diurnal IOP relationships. ROC curves with intraclass correlation coefficients assess diagnostic accuracy, while Komogorov-Smirnov tests confirm data normality .

Methodological Recommendations

  • Exclude prostaglandin analogue users in glaucoma studies to preserve test sensitivity .
  • Use 1% this compound for chronic hypotony treatment to minimize systemic risks .
  • Pair this compound provocative tests with diurnal IOP curves to predict pressure peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibopamine
Reactant of Route 2
Ibopamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.